N-dodecyl-3-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H33NO |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-dodecyl-3-methylbenzamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-10-11-12-16-21-20(22)19-15-13-14-18(2)17-19/h13-15,17H,3-12,16H2,1-2H3,(H,21,22) |
InChI Key |
TXYLMETUSBLFMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of N Dodecyl 3 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H-NMR) Analysis of Alkyl and Aromatic Moieties
Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of N-dodecyl-3-methylbenzamide is characterized by distinct signals corresponding to the aromatic protons of the 3-methylbenzamide (B1583426) group and the aliphatic protons of the dodecyl chain.
The aromatic region of the spectrum typically displays a complex pattern of signals for the protons on the benzene (B151609) ring. rsc.org These protons experience different electronic environments due to the presence of the amide and methyl substituents, leading to variations in their chemical shifts. ucl.ac.uk For instance, in a related compound, 3-methylbenzamide, the aromatic protons appear as multiplets in the range of δ 7.42-7.65 ppm. rsc.org The methyl group on the aromatic ring gives rise to a singlet peak, typically observed around δ 2.39 ppm. rsc.org
The long dodecyl chain produces a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) of the alkyl chain typically appears as a triplet around δ 0.84 ppm. rsc.org The methylene (B1212753) groups (CH₂) adjacent to the nitrogen atom and the terminal methyl group have characteristic chemical shifts, while the remaining methylene groups in the middle of the chain often overlap to form a broad multiplet between δ 1.10-1.50 ppm. rsc.org The methylene group directly attached to the amide nitrogen (N-CH₂) is deshielded and appears as a triplet at a higher chemical shift, around δ 4.56 ppm. rsc.org
Interactive ¹H-NMR Data Table for this compound (Predicted)
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.42 - 7.65 | Multiplet |
| Amide (N-H) | ~6.0 - 8.5 | Broad Singlet |
| Methylene (N-CH₂) | ~3.3 - 4.6 | Triplet |
| Aromatic Methyl (Ar-CH₃) | ~2.39 | Singlet |
| Methylene ((CH₂)₁₀) | ~1.10 - 1.50 | Multiplet |
| Terminal Methyl (CH₃) | ~0.84 | Triplet |
Carbon-13 NMR (¹³C-NMR) for Backbone and Side Chain Elucidation
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. savemyexams.com
The carbonyl carbon (C=O) of the amide group is highly deshielded and appears at the downfield end of the spectrum, typically in the range of δ 160-170 ppm. rsc.orglibretexts.org The carbon atoms of the aromatic ring resonate between δ 120-140 ppm, with the substituted carbons showing distinct shifts. libretexts.orglibretexts.org For example, in 3-methylbenzamide, the aromatic carbons appear at δ 124.48, 128.16, 128.65, 132.82, 133.52, and 138.34 ppm. rsc.org The carbon of the aromatic methyl group has a characteristic chemical shift around δ 21.33 ppm. rsc.org
The carbon atoms of the dodecyl chain give rise to a series of signals in the upfield region of the spectrum. The terminal methyl carbon appears at approximately δ 13.87 ppm. rsc.org The methylene carbons of the chain typically resonate between δ 22-32 ppm, with the carbon attached to the nitrogen (N-CH₂) appearing at a higher chemical shift due to the electronegativity of the nitrogen atom. rsc.orglibretexts.org
Interactive ¹³C-NMR Data Table for this compound (Predicted)
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (C-N) | ~138 |
| Aromatic (C-CH₃) | ~138 |
| Aromatic (CH) | 124 - 133 |
| Methylene (N-CH₂) | ~40 |
| Methylene ((CH₂)₁₀) | 22 - 32 |
| Aromatic Methyl (Ar-CH₃) | ~21 |
| Terminal Methyl (CH₃) | ~14 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes.
In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1630-1680 cm⁻¹. mdpi.com The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic and alkyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. mdpi.com The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C-C backbone stretching of the alkyl chain would be expected to show strong signals in the Raman spectrum.
Interactive IR Absorption Data Table for this compound (Predicted)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Carbonyl (C=O) | Stretch | 1630 - 1680 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Amide (N-H) | Bend | 1510 - 1570 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. libretexts.org A common fragmentation pathway for amides is the alpha-cleavage, which in this case would involve the breaking of the bond between the carbonyl group and the aromatic ring or the bond between the carbonyl group and the nitrogen atom. libretexts.org Another prominent fragmentation would be the McLafferty rearrangement if the alkyl chain is long enough to allow for the transfer of a gamma-hydrogen to the carbonyl oxygen. libretexts.org The fragmentation of the long alkyl chain would produce a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
Advanced Analytical Techniques for Purity Assessment and Characterization
The purity of a synthesized compound like this compound is crucial for its application. High-performance liquid chromatography (HPLC) is a primary technique for assessing purity. rsc.org By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or starting materials. rsc.org The purity is typically determined by the area percentage of the main peak in the chromatogram. rsc.org
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be employed for purity analysis, especially for volatile compounds. rsc.org GC separates components based on their boiling points and interactions with the stationary phase, while MS provides identification of the separated components. rsc.org
Theoretical and Computational Chemistry Investigations of N Dodecyl 3 Methylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com For N-dodecyl-3-methylbenzamide, DFT calculations are instrumental in elucidating its fundamental properties, including its three-dimensional geometry, electronic distribution, and chemical reactivity. tandfonline.com By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. rsc.org Studies on similar benzamide (B126) derivatives often employ hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost. sci-hub.seajol.info
Conformational Analysis of the N-Dodecyl Chain and Benzamide Core
The this compound molecule possesses considerable conformational flexibility due to the long, unbranched dodecyl chain and the rotational freedom around the amide bond and the bond connecting the phenyl ring to the carbonyl group.
The benzamide core consists of a planar amide group, a feature stabilized by the delocalization of the nitrogen lone pair into the carbonyl group. mdpi.comnih.gov However, rotation around the C(O)-N bond (amide bond) and the C(aryl)-C(O) bond leads to different conformers. Theoretical studies on related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides have shown that molecules with long alkyl chains can exist in an equilibrium of several stable forms. mdpi.comnih.gov These forms are often characterized by the orientation of the substituents relative to the amide plane (e.g., Z- or E-configuration) and the syn or anti arrangement of different molecular fragments. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. sci-hub.seresearchgate.net
For this compound, DFT calculations would predict the spatial distribution and energy levels of these orbitals. In related benzamide structures, the HOMO is typically distributed over the electron-rich aromatic ring and the amide group, while the LUMO is often localized on the benzamide moiety, particularly the carbonyl group and the phenyl ring. sci-hub.se The presence of the electron-donating methyl group on the phenyl ring would slightly raise the HOMO energy level compared to an unsubstituted benzamide, while the long alkyl chain, being a weak sigma-donor, would have a less pronounced effect.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO), reveals the partial charges on each atom. researchgate.net In the amide group, the oxygen atom carries a significant negative charge, while the carbonyl carbon and the nitrogen atom are comparatively electron-deficient, making the oxygen a primary site for electrophilic attack or hydrogen bonding. The aromatic ring exhibits a pattern of charge distribution influenced by the electron-donating methyl group and the electron-withdrawing amide group. This charge landscape is fundamental to understanding intermolecular interactions.
A representative DFT study on similar benzamide derivatives yielded the following types of data:
| Computational Parameter | Typical Calculated Value (for a related benzamide) | Significance |
| HOMO Energy | -6.44 eV sci-hub.se | Electron-donating capability |
| LUMO Energy | -1.06 eV sci-hub.se | Electron-accepting capability |
| HOMO-LUMO Energy Gap (E_gap) | 5.38 eV sci-hub.se | Chemical reactivity and stability |
| Dipole Moment | ~3.5 - 4.5 D | Polarity and intermolecular forces |
Note: These values are illustrative, based on a similar designed benzamide derivative sci-hub.se, and actual values for this compound would require specific calculation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. tum.deuni-koeln.de By solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectory of each atom over time, revealing conformational changes, solvent interactions, and self-assembly processes. labxing.com
For this compound, MD simulations are particularly useful for understanding the dynamic nature of the flexible dodecyl chain and its interactions in different environments, such as in aqueous solution or within a polymer matrix. Simulations on similar N-alkyl amides in water have shown that the size of the alkyl group significantly influences the hydration dynamics around the amide group. researchgate.netacs.org Interestingly, some studies report that the dynamics of the local environment can speed up with bulkier alkyl groups due to faster, smaller-amplitude rotations. acs.org MD simulations can quantify the hydrogen bonding network between the amide's carbonyl oxygen and water molecules and reveal how the hydrophobic dodecyl chain influences local water structure. researchgate.net
Molecular Docking Studies on Interactions with Polymer Matrices or Self-Assembled Structures
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or matrix) to form a stable complex. jppres.com This method is widely used to understand interactions in biological systems and materials science.
In the context of this compound, docking studies could be employed to investigate how it interacts with and fits within the structure of a polymer matrix. For instance, if used as a plasticizer or additive, docking could predict the binding sites and estimate the interaction energy, which is composed of van der Waals, electrostatic, and hydrogen bonding contributions. plos.org
Furthermore, due to its amphiphilic nature (hydrophilic benzamide head and hydrophobic dodecyl tail), this compound has the potential to self-assemble into ordered structures like micelles or layers. nih.gov Docking and related simulation methods can explore how individual molecules pack together. Studies on other self-assembling N-alkyl amides have used Monte Carlo simulations to show that such molecules can readily aggregate, forming premicelles and larger structures. nih.gov These simulations help to understand the key intermolecular interactions, such as hydrogen bonding between amide groups and van der Waals forces between the alkyl chains, that drive the self-assembly process. nih.gov
Computational Studies on Reaction Mechanisms Involving N-Alkyl Amides
Computational chemistry, particularly DFT, is an essential tool for elucidating the detailed step-by-step mechanisms of chemical reactions. acs.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the rate-limiting step. mdpi.comnih.gov
For N-alkyl amides like this compound, several types of reactions have been investigated computationally:
Amide Bond Cleavage : The amide bond is notoriously stable. Computational studies on nickel-catalyzed reactions have detailed the mechanism of C-N bond cleavage. nih.gov The typical pathway involves oxidative addition of the amide C-N bond to a metal center (e.g., Ni(0)), which is often the rate-determining step, followed by ligand exchange and reductive elimination to form new products like esters. nih.gov
Transamidation : DFT calculations have been used to explore the mechanism of converting one amide into another by reacting it with an amine, often with a catalyst like Al2O3. rsc.org The proposed mechanism involves the coordination of the amide's carbonyl oxygen to the catalyst, activating the carbonyl carbon for nucleophilic attack by the incoming amine. rsc.org
N-Arylation : The Ullmann-type coupling reaction to form N-aryl amides has been studied computationally. mdpi.com These studies reveal that the activation energy of the haloarene, which is the rate-limiting step, correlates with the experimental reaction yields. mdpi.com
These computational investigations provide invaluable insights into the energetic barriers and intermediate structures that govern the reactivity of the amide functional group, enabling the rational design of new synthetic methods. nih.govnih.gov
Chemical Reactivity and Mechanistic Studies of N Dodecyl 3 Methylbenzamide
Investigation of Amide Bond Reactivity (e.g., Substitution, Hydrolysis under specific conditions)
The amide bond is known for its significant stability, which arises from resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This gives the C-N bond a partial double bond character, making it less susceptible to nucleophilic attack than other carbonyl derivatives like esters or acid chlorides. nih.gov Consequently, reactions such as hydrolysis or substitution require forcing conditions.
Hydrolysis
The hydrolysis of N-dodecyl-3-methylbenzamide involves the cleavage of the amide bond to yield 3-methylbenzoic acid and dodecylamine (B51217). This transformation typically requires heating in the presence of a strong acid or base. libretexts.orgmasterorganicchemistry.com
Base-Promoted Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the amide carbonyl carbon. libretexts.org This is followed by the elimination of the dodecylamide anion, which is a very strong base and subsequently deprotonates the newly formed 3-methylbenzoic acid. The final products are the sodium salt of 3-methylbenzoic acid (sodium 3-methylbenzoate) and dodecylamine. libretexts.orgchemguide.co.uk
Below is a table summarizing the conditions and products for the hydrolysis of this compound.
Table 1: Conditions for Hydrolysis of this compound
| Hydrolysis Type | Reagents & Conditions | Products |
| Acidic | Aqueous HCl or H₂SO₄, Heat | 3-Methylbenzoic acid and Dodecylammonium chloride |
| Basic | Aqueous NaOH or KOH, Heat | Sodium 3-methylbenzoate (B1238549) and Dodecylamine |
This table is generated based on general principles of amide hydrolysis. masterorganicchemistry.comlibretexts.orgchemguide.co.uk
Reduction
Amides can be reduced to amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org Unlike the reduction of other carbonyl compounds, the amide's carbonyl group is completely removed and replaced by a methylene (B1212753) (CH₂) group. In the case of this compound, reduction would yield N-(3-methylbenzyl)dodecan-1-amine.
The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of an oxygen atom as an aluminate leaving group, which forms an intermediate iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to furnish the final amine product. libretexts.org This reaction is a highly effective method for preparing amines from amides.
Influence of the N-Dodecyl Chain on Aromatic Ring and Amide Group Reactivity
The N-dodecyl chain is a large, non-polar alkyl group that significantly influences the physical properties and chemical reactivity of the molecule, primarily through steric and solubility effects rather than electronic effects.
Steric Hindrance : The long and bulky dodecyl group creates steric hindrance around the amide carbonyl center. This bulkiness can impede the approach of nucleophiles, potentially slowing down reactions like hydrolysis or reduction compared to amides with smaller N-substituents (e.g., N-methylbenzamide). nih.gov
Solubility and Lipophilicity : The dodecyl chain makes this compound highly lipophilic (fat-soluble) and largely insoluble in water. chemicalbook.com This property is critical for its behavior in different solvent systems and biological environments. For reactions in aqueous media, such as hydrolysis, the low solubility may necessitate the use of co-solvents or phase-transfer catalysts to achieve reasonable reaction rates.
Electronic Effects : As an alkyl group, the dodecyl chain is an electron-donating group through induction. However, this electronic effect is generally weak and has a negligible impact on the reactivity of the distant aromatic ring or the resonance stabilization of the amide bond itself. Its influence is minor compared to substituents that can participate in resonance.
The table below contrasts the expected influence of the N-dodecyl group with a smaller N-methyl group on the properties of a 3-methylbenzamide (B1583426) derivative.
Table 2: Comparative Influence of N-Alkyl Substituent on 3-Methylbenzamide Properties
| Property | N-Methyl Group | N-Dodecyl Group | Rationale |
| Lipophilicity | Low | High | The long hydrocarbon chain significantly increases non-polar character. |
| Water Solubility | Moderate | Very Low | Increased lipophilicity leads to decreased solubility in polar solvents like water. chemicalbook.com |
| Steric Hindrance at Carbonyl | Low | High | The bulky dodecyl group physically obstructs the path for nucleophilic attack. |
| Reactivity in Hydrolysis | Higher | Lower | Increased steric hindrance and lower water solubility reduce reaction rates. |
This table illustrates general chemical principles and expected trends.
Mechanistic Pathways of this compound Formation and Transformation
Formation Mechanisms
The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine. masterorganicchemistry.commdpi.com Due to the acid-base reaction between the two, direct heating is often inefficient. Therefore, the carboxylic acid must first be "activated". mdpi.com
Acyl Chloride Pathway : A traditional and robust method involves the conversion of 3-methylbenzoic acid (m-toluic acid) into its more reactive acyl chloride, 3-methylbenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). miracosta.edu The resulting acyl chloride is highly electrophilic and reacts readily with dodecylamine in a nucleophilic acyl substitution reaction. An excess of the amine or the addition of a non-nucleophilic base (like triethylamine (B128534) or pyridine) is used to neutralize the HCl byproduct. miracosta.edu
Coupling Reagent Pathway : Modern synthetic methods often employ coupling reagents to facilitate amide bond formation in a one-pot procedure, avoiding the harsh conditions needed to generate an acyl chloride. walisongo.ac.idresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) activate the carboxylic acid by converting its hydroxyl group into a better leaving group. walisongo.ac.idresearchgate.net The amine then attacks this activated intermediate to form the amide bond. These methods are generally milder and offer high yields. mdpi.com
Table 3: Common Reagents for this compound Synthesis
| Synthesis Pathway | Activating Reagent | Key Features |
| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Two-step process; highly reactive intermediate; generates HCl byproduct. miracosta.edu |
| Coupling Reagent | DCC, HOBt, COMU | One-pot synthesis; milder conditions; water-soluble byproducts (for some reagents). mdpi.comwalisongo.ac.id |
This table summarizes common synthetic strategies for amide formation.
Transformation Mechanisms
The primary transformations of this compound involve reactions that cleave or modify the core amide functionality.
Hydrolysis : As detailed in section 5.1, the mechanism of hydrolysis proceeds via a nucleophilic acyl substitution pathway, initiated by either protonation of the carbonyl oxygen (acid-catalyzed) or direct nucleophilic attack by a hydroxide ion (base-promoted), ultimately leading to the cleavage of the C-N bond. masterorganicchemistry.com
Reduction to Amine : The mechanism for the reduction of this compound to N-(3-methylbenzyl)dodecan-1-amine with LiAlH₄ is distinct from carbonyl reductions that yield alcohols. libretexts.org The key steps are:
Nucleophilic attack of a hydride ion (H⁻) on the amide carbonyl carbon.
Coordination of the oxygen atom to the aluminum species (AlH₃).
Elimination of the oxygen as an aluminate salt (e.g., [H₂AlO]⁻) to form a transient iminium ion, [Ar-CH=N⁺R₂].
A second hydride ion attacks the electrophilic iminium carbon to give the final tertiary amine product. libretexts.org
This pathway highlights the unique reactivity of amides compared to other carboxylic acid derivatives, where the carbonyl oxygen is eliminated entirely rather than being converted into a hydroxyl group.
Derivatives and Analogs of N Dodecyl 3 Methylbenzamide
Synthesis and Characterization of N-Alkyl-3-Methylbenzamide Homologs
The synthesis of N-alkyl-3-methylbenzamide homologs typically follows established amidation protocols. A prevalent and effective method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which is then reacted with an appropriate amine. ed.gov For this specific homologous series, the common starting material is m-toluic acid (3-methylbenzoic acid).
The general synthetic route can be summarized in two main steps:
Formation of the Acyl Chloride : m-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce m-toluoyl chloride. This reaction often includes a catalytic amount of N,N-dimethylformamide (DMF) and is typically performed under reflux conditions. miracosta.edu The evolution of gaseous byproducts like HCl and SO₂ drives the reaction to completion. miracosta.edu
Amidation : The resulting m-toluoyl chloride is then reacted with a primary or secondary amine to form the corresponding N-alkyl-3-methylbenzamide. For instance, reacting m-toluoyl chloride with dodecylamine (B51217) yields N-dodecyl-3-methylbenzamide, while reaction with diethylamine (B46881) produces the well-known compound N,N-diethyl-3-methylbenzamide (DEET). ed.govmiracosta.edu This step is often carried out in the presence of a base, such as aqueous sodium hydroxide (B78521), to neutralize the HCl byproduct. miracosta.edu
Alternative, modern synthetic approaches utilize coupling reagents in one-pot procedures to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the reactive acyl chloride intermediate. Reagents such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] have been successfully used for the synthesis of DEET, offering high yields and simplified, water-soluble byproducts. walisongo.ac.id Such methods are notable for their operational simplicity and efficiency, typically achieving yields between 70-80%. walisongo.ac.id
The characterization of these synthesized homologs relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the amide functional group, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the arrangement of alkyl and aromatic protons and carbons. researchgate.net
Interactive Data Table: Synthesis of N-Alkyl-3-Methylbenzamide Homologs
| Target Compound | Carboxylic Acid Precursor | Amine Reactant | Common Synthetic Method |
| This compound | m-Toluic acid | Dodecylamine | Acyl chloride formation followed by amidation |
| N,N-Diethyl-3-methylbenzamide (DEET) | m-Toluic acid | Diethylamine | Acyl chloride formation or one-pot coupling |
| N-Octyl-3-methylbenzamide | m-Toluic acid | Octylamine | Acyl chloride formation followed by amidation |
| N-Butyl-3-methylbenzamide | m-Toluic acid | Butylamine | Acyl chloride formation followed by amidation |
Exploration of N-Dodecylbenzamide Analogs with Varied Aromatic Substitutions
To explore the impact of the aromatic portion of the molecule, analogs of N-dodecylbenzamide can be synthesized with various substituents on the benzene (B151609) ring. This is typically achieved by starting with an appropriately substituted benzoic acid derivative instead of m-toluic acid. The synthetic strategy remains fundamentally the same: conversion of the substituted benzoic acid to its corresponding acyl chloride, followed by condensation with dodecylamine.
For example, to synthesize N-dodecyl-4-nitrobenzamide, one would begin with 4-nitrobenzoic acid. Similarly, N-dodecyl-4-fluorobenzamide would be prepared from 4-fluorobenzoic acid. This modular approach allows for the systematic introduction of a wide range of functional groups—both electron-donating and electron-withdrawing—onto the aromatic ring. beilstein-journals.org
Another powerful strategy for creating diversity in the aromatic ring is nucleophilic aromatic substitution (SₙAr). wlu.ca This type of reaction is particularly effective for introducing nucleophiles onto aryl rings that are activated by electron-withdrawing groups. For instance, an aryl fluoride (B91410) bearing an ortho- or para-nitro group can readily react with a nucleophile to displace the fluoride. nih.govnih.gov This method provides a pathway to analogs that may not be easily accessible through the direct use of a pre-substituted benzoic acid. nih.gov
The characterization of these analogs involves a combination of analytical techniques. NMR and IR spectroscopy are essential for confirming the structure and the presence of both the amide linkage and the specific aromatic substituents. For crystalline solids, X-ray diffraction can provide definitive information about the molecular structure and intermolecular packing in the solid state. wlu.ca
Interactive Data Table: Examples of N-Dodecylbenzamide Analogs
| Compound Name | Amine Reactant | Aromatic Precursor | Key Aromatic Substituent(s) |
| This compound | Dodecylamine | 3-Methylbenzoic acid | 3-methyl |
| N-Dodecyl-4-nitrobenzamide | Dodecylamine | 4-Nitrobenzoic acid | 4-nitro |
| N-Dodecyl-4-fluorobenzamide | Dodecylamine | 4-Fluorobenzoic acid | 4-fluoro |
| N-Dodecyl-2,4-dichlorobenzamide | Dodecylamine | 2,4-Dichlorobenzoic acid | 2,4-dichloro |
Structure-Activity Relationships in N-Alkyl Amide Chemical Systems (excluding biological activity)
The relationship between the chemical structure of N-alkyl amides and their physical properties is a key area of research in materials science and crystal engineering. By systematically altering the molecular structure, such as the length of the N-alkyl chain or the substitution pattern on the aromatic ring, it is possible to tune the bulk properties of the material. digitellinc.com These relationships are governed by the nature of intermolecular interactions and molecular packing in the solid state. rsc.org
Influence of N-Alkyl Chain Length on Mechanical Properties: Studies on co-crystals of N-alkylamides have demonstrated a clear link between the N-alkyl chain length and the mechanical behavior of the resulting crystals. rsc.orgrsc.org For example, in a series of co-crystals of N-(pyridin-2-yl)alkylamides, compounds with shorter methyl chains were found to be brittle. rsc.org In contrast, homologous compounds bearing longer ethyl or propyl chains exhibited mechanical flexibility, with some showing elastic deformation and others showing plastic deformation. rsc.orgrsc.org This difference is attributed to how the molecules pack in the crystal lattice. Brittle crystals are often associated with highly interdigitated or layered arrangements with limited slip planes, whereas flexible crystals tend to have features like slip planes formed by weak dispersive interactions that allow layers of molecules to move past one another without fracturing. rsc.org
Role of Intermolecular Interactions: The physical properties of N-alkyl amides are heavily influenced by a network of non-covalent interactions. digitellinc.com
Hydrogen Bonds : The amide functional group is a strong hydrogen bond donor (N-H) and acceptor (C=O), playing a primary role in directing molecular aggregation into chains, sheets, or other motifs. digitellinc.com
π-π Stacking : The aromatic rings can stack on top of one another, an interaction that contributes significantly to the stability of the crystal lattice. In some systems, π-π stacked columns are observed. rsc.org
The interplay of these interactions dictates the final crystal structure and, consequently, its macroscopic properties. By understanding these structure-property relationships, it becomes possible to design new N-alkyl amide-based materials with desired characteristics, such as enhanced mechanical flexibility or specific solubility profiles. digitellinc.com
Interactive Data Table: Structure-Property Relationships in N-Alkyl Amide Systems
| Structural Feature | Associated Physical Property | Underlying Principle |
| Short N-Alkyl Chain (e.g., methyl) | Brittleness in crystals. rsc.org | Tends to form rigid, interlocked crystal packing arrangements. rsc.org |
| Longer N-Alkyl Chain (e.g., ethyl, propyl) | Mechanical flexibility (elastic or plastic). rsc.orgrsc.org | Allows for the formation of slip planes and less restricted molecular movement within the crystal lattice. rsc.org |
| Aromatic Ring | π-π stacking interactions. rsc.org | Contributes to crystal lattice energy and can influence electronic properties. |
| Amide Group (N-H, C=O) | Strong hydrogen bonding. digitellinc.com | Directs the primary supramolecular assembly of molecules into predictable patterns. digitellinc.com |
| Long Alkyl Chain (e.g., octyl, dodecyl) | Increased Lipophilicity. vulcanchem.com | The nonpolar hydrocarbon chain increases the molecule's affinity for nonpolar environments. |
Applications of N Dodecyl 3 Methylbenzamide in Materials Science and Chemical Systems
Role as a Component in Polymer Chemistry and Advanced Materials
The incorporation of small molecules into polymer matrices is a common strategy to enhance properties and impart new functionalities. The distinct hydrophobic and hydrophilic moieties within N-dodecyl-3-methylbenzamide suggest it could serve as a functional additive in various polymer systems.
In polymer composites, which combine a polymer with a filler material to achieve enhanced properties, the interface between the polymer and the filler is critical. Additives are often used to improve the compatibility and dispersion of these components. Long-chain fatty acid amides, which are structurally related to this compound, have been studied for their effects in polymer-inorganic composites. For instance, research on polyvinyl chloride (PVC)-talc composite systems has shown that long-chain fatty acid amides can significantly influence the mechanical properties of the material. researchgate.net
These amides can act as lubricants or interfacial modifiers, potentially adsorbing onto the surface of the inorganic filler, with the long alkyl chains interacting favorably with the polymer matrix. This action can reduce internal friction during processing and improve the dispersion of the filler, preventing aggregation and leading to more uniform material properties. researchgate.net In the case of this compound, the dodecyl chain would provide the necessary non-polar character to interact with a polymer matrix like PVC, while the polar benzamide (B126) group could interact with the surface of a filler like talc.
Table 1: Illustrative Effects of Long-Chain Amide Additives in Polymer Composites Note: This data is based on studies of analogous long-chain fatty acid amides in PVC-talc systems and represents potential effects.
| Property | Observation with Amide Additive | Potential Mechanism |
| Yield Strength | Maintained or improved at certain filler concentrations. researchgate.net | The amide may inhibit the decrease in yield strength typically seen with increasing filler content. researchgate.net |
| Dispersion | More uniform dispersion of filler particles (e.g., talc) in the polymer matrix. researchgate.net | The additive acts as a coupling agent or surfactant, improving interfacial compatibility. researchgate.net |
| Processing | Easier processing during roll milling operations. researchgate.net | The long alkyl chains provide a lubricating effect at the molecular level. researchgate.net |
The introduction of this compound into a polymer could influence its architecture and properties through non-covalent interactions. The amide group, -C(O)NH-, is capable of forming hydrogen bonds, similar to the amide links that define the structure of polyamides like Nylon and Kevlar. chemguide.co.uklibretexts.org When blended into a host polymer that contains hydrogen bond acceptor sites (e.g., polyesters, polyurethanes), the benzamide group could form specific interactions, effectively acting as a physical cross-linking point.
Simultaneously, the long, flexible dodecyl chain can act as an internal plasticizer. By inserting itself between polymer chains, it can increase the free volume and enhance segmental mobility, leading to a reduction in the glass transition temperature (Tg) and increased flexibility of the material. This dual functionality—hydrogen bonding from the amide head and plasticization from the alkyl tail—could allow for fine-tuning of the mechanical properties of a polymer.
Incorporation into Polymer Blends and Composites
Exploration as a Solvent or Co-solvent in Chemical Synthesis
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction pathways and the structure of the final product. Organic amides are frequently used as solvents, but research has shown that long alkyl-chain amides can also function as powerful structure-directing agents (SDAs), or templates, in the synthesis of crystalline materials like zeolitic imidazolate frameworks (ZIFs). acs.org
A systematic study on N,N-dimethyl-amides with varying alkyl chain lengths (DM-Cn amides) revealed that long-chain amides play a significant templating role, guiding the assembly of specific ZIF topologies. acs.org Unlike short-chain amides which may yield multiple crystal structures depending on other synthesis conditions, long alkyl-chain amides were found to produce a single, well-defined topology ("one template/one topological structure"). acs.org This precision is attributed to the exquisite structural compatibility between the long-chain amide and the resulting framework, where the amide molecules arrange themselves in a regular, head-to-tail fashion within the channels of the ZIF crystal. acs.org This templating effect is driven by multiple C–H···π interactions between the amide and the framework. acs.org
Given that this compound is a long alkyl-chain amide, it is expected to exhibit similar behavior, acting not just as a high-boiling point solvent but as an active participant in directing the formation of ordered, crystalline products.
Table 2: Templating Role of Long Alkyl-Chain Amides in ZIF Synthesis Data derived from studies on analogous N,N-dimethyl-Cn amides. acs.org
| Amide Alkyl Chain Length (n) | Resulting ZIF Topology | Templating Role | Key Interaction |
| Short-chain (n < 3) | Multiple structures (e.g., ZNI, ANA) | Weak; acts primarily as a solvent. acs.org | General solvation |
| Long-chain (n = 3, 4, 6, 8, 10) | Single structure (DFT-type) | Strong; acts as a template. acs.org | C–H···π interactions, structural compatibility. acs.org |
Future Research Directions and Emerging Paradigms in N Dodecyl 3 Methylbenzamide Chemistry
Development of Advanced and Sustainable Synthesis Technologies
The traditional synthesis of benzamides often involves converting a carboxylic acid to a more reactive derivative like an acyl chloride, which is then reacted with an amine. While effective, these methods can use harsh reagents and generate significant waste. The future of N-dodecyl-3-methylbenzamide synthesis lies in the adoption of greener, more efficient catalytic technologies that offer higher yields and improved environmental profiles.
Emerging strategies focus on direct amide formation from carboxylic acids and amines, bypassing the need for stoichiometric activating agents. One promising avenue is the use of catalytic systems, such as those based on copper-containing metal-organic frameworks (MOFs). These heterogeneous catalysts can facilitate oxidative coupling between a carboxylic acid (like 3-toluic acid) and a formamide (B127407) derivative, a process that has been successfully demonstrated for analogous amides. mdpi.com Applying this paradigm to this compound would involve coupling 3-toluic acid with an appropriate N-dodecyl amine source under oxidative conditions, potentially offering high conversion rates and the significant advantage of a recyclable catalyst. mdpi.com
Another advanced approach involves the use of modern coupling reagents that operate under mild conditions and produce easily removable, often water-soluble, byproducts. Reagents such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] have been used for the one-pot synthesis of similar amides with high purity and yields typically between 70-80%. walisongo.ac.id Adapting such methods for this compound would involve a straightforward, single-step reaction of m-toluic acid and dodecylamine (B51217), representing a significant process simplification and aligning with the principles of sustainable chemistry. walisongo.ac.id These advanced routes promise to make the synthesis more economically viable and environmentally friendly, paving the way for broader research and application.
Integrated Computational and Experimental Approaches for Material Design
The design of new materials is increasingly driven by a powerful synergy between computational modeling and experimental validation. This integrated paradigm allows for the in silico prediction of molecular properties, guiding targeted synthesis and reducing the trial-and-error cycle of traditional laboratory work. For this compound, this approach can accelerate the discovery of materials with tailored characteristics.
Computational studies, primarily using Density Functional Theory (DFT), can be employed to investigate the molecule's fundamental properties. nih.govresearchgate.net These methods can predict geometric parameters, electronic structure, and spectroscopic signatures, which can then be compared with experimental data to validate the computational models. nih.gov For this compound, such studies could elucidate the influence of the long dodecyl chain on the molecule's conformation, intermolecular interactions, and potential for self-assembly. This understanding is crucial for designing materials where molecular arrangement dictates macroscopic function.
Once predictive models are established, they can be used to design novel materials. For instance, by modeling how this compound interacts with polymer matrices or surfaces, researchers can identify promising formulations for advanced composites or functional coatings. Experimental synthesis and characterization would then be performed on the most promising candidates identified through computation. This integrated workflow, which has been successfully applied to design various functional organic materials, represents a key future direction for exploring the potential of this compound in material science. uni-halle.deacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H33NO |
| Molecular Weight | 303.48 g/mol |
| SMILES | CCCCCCCCCCCCN=C(O)c1cccc(C)c1 |
Data sourced from Cheméo. chemeo.com
Exploration of Novel Functional Applications in Advanced Chemical Systems
The unique structure of this compound, featuring a polar benzamide (B126) head and a long, nonpolar dodecyl tail, makes it an amphiphilic molecule with potential in several advanced applications beyond those of its more famous analogues. Future research will likely focus on leveraging this structure in areas such as separation science and nanotechnology.
A significant emerging application is in the field of analytical chemistry, specifically as a component in stationary phases for high-performance liquid chromatography (HPLC). There is potential for this compound to be used in the preparation of reversed-phase bonded materials through silanization. google.com In this context, the benzamide group would offer unique selectivity through pi-pi and hydrogen bonding interactions, while the dodecyl chain provides the necessary hydrophobicity for reversed-phase separations. Such a stationary phase could be valuable for separating complex mixtures of aromatic and polar compounds.
Furthermore, the molecule's amphiphilic nature suggests its potential use as a functional surfactant or gelling agent. The long alkyl chain can drive self-assembly in solution, leading to the formation of micelles, vesicles, or fibrous networks that can structure liquids. This property could be exploited to create novel drug delivery systems, controlled-release formulations for agrochemicals, or advanced lubricants. The exploration of these self-assembly phenomena, and how they can be controlled by external stimuli like pH or temperature, represents a rich field for future research into the advanced chemical applications of this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N,N-diethyl-3-methylbenzamide |
| m-toluic acid |
| dodecylamine |
Q & A
Q. What are the recommended synthetic routes for N-dodecyl-3-methylbenzamide, and what critical reaction parameters must be controlled?
Methodological Answer: this compound is synthesized via amide bond formation between 3-methylbenzoic acid derivatives and dodecylamine. Key steps include:
- Coupling agents : Use dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
- Temperature control : Maintain 0–25°C to prevent side reactions .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C3, dodecyl chain at amide nitrogen) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (303.48 g/mol) and fragmentation patterns .
- Elemental Analysis : Verifies C, H, N, O composition within 0.3% of theoretical values .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include:
These properties guide solvent selection, bioavailability studies, and stability testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and partition coefficient data?
Methodological Answer: Discrepancies arise from computational models (e.g., Crippen vs. Joback) or experimental conditions. To address:
Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. What methodologies are employed to investigate structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Alkyl chain variation : Synthesize analogs with C8–C16 chains to assess hydrophobicity-bioactivity trends .
- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide ring .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes) .
Q. How should researchers address discrepancies in biological activity data across assay systems?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion .
- Membrane permeability correction : Adjust for logP (6.8–7.2) to account for cellular uptake differences .
Data Contradiction Analysis Example
Issue : Conflicting logP values (6.8 vs. 7.2) from Crippen and Joback methods .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
